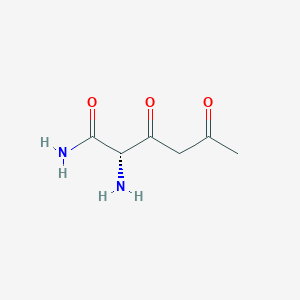

2-Amino-3,5-dioxohexanamide

Description

Historical Perspective on Amino Ketone and Amide Structures in Organic Synthesis

The journey into understanding compounds like 2-Amino-3,5-dioxohexanamide is built on a rich history of synthetic organic chemistry. The synthesis of molecules containing amino and carbonyl functionalities has been a cornerstone of the field for over a century. A pivotal moment in this history was the discovery of the Strecker amino acid synthesis by Adolph Strecker. This method provided a pathway to synthesize amino acids from aldehydes or ketones, laying the groundwork for creating more complex molecules with amino groups adjacent to carbonyl-derived carbons. wikipedia.org

Over the years, numerous other methods have been developed to synthesize α-amino ketones and related structures. These include the thermolysis of ethyl azidoformate in the presence of enol silanes and the coupling of enol acetates. colab.ws More contemporary methods involve transition-metal-free oxidative C-H amination of ketones and visible-light-promoted photoredox catalysis, showcasing the continuous evolution of synthetic strategies. colab.wscolab.ws The development of these synthetic routes has been crucial, as α-amino carbonyl compounds are significant building blocks for a wide array of natural products and pharmacologically active molecules. colab.ws

Similarly, the amide bond is of fundamental importance in chemistry and biology. The synthesis of amides, often through the coupling of carboxylic acids and amines, is a well-established and vital reaction. The unique resonance structure of the amide bond gives it a planar character and the ability to act as both a hydrogen bond donor and acceptor, which is critical for the structure and function of peptides and proteins. mdpi.com The study of amino acids, amides, and ketones as separate functional groups has a long history, and their combination within a single molecule presents unique synthetic challenges and opportunities.

Significance of Polyfunctional Organic Molecules in Chemical Sciences

Polyfunctional molecules are widespread in nature, forming the basis of many natural products with complex three-dimensional structures. britannica.com Their complexity allows for a vast range of functions; for example, biological polymers like proteins and polysaccharides are polyfunctional and derive their diverse roles from the specific arrangement and interaction of their functional groups. acs.org In synthetic chemistry, the strategic manipulation of multiple functional groups is essential for building complex molecular architectures. libretexts.org The synthesis of such molecules often requires multi-step processes and the use of protecting groups to ensure that reactions occur at the desired site. studyrocket.co.uk Furthermore, polyfunctional organic molecules can be used to direct the synthesis of other complex structures, such as metal nanoparticles, where they can act as spacer ligands and passivating agents to control the shape and properties of the final material. nih.gov

Establishing the Research Rationale for this compound Investigations

The scientific interest in this compound stems directly from its nature as a polyfunctional molecule. Its structure, containing an amine, two ketone carbonyls, and an amide, suggests a rich and complex chemical reactivity. The rationale for investigating this specific compound can be broken down into several key areas:

Exploring Chemical Reactivity: The interaction between the amino, keto, and amide groups is of fundamental interest. Researchers would be keen to understand how the electron-donating nature of the amine and the electron-withdrawing nature of the dicarbonyl system influence each other. The potential for intramolecular reactions, such as cyclization, is high and could lead to the formation of novel heterocyclic systems.

Synthetic Utility: As a polyfunctional building block, this compound could serve as a precursor to more complex molecules. The different functional groups offer multiple points for chemical modification, allowing for the divergent synthesis of a library of related compounds.

Potential Biological Activity: Molecules containing amino, ketone, and amide functionalities are common in biologically active compounds and pharmaceuticals. colab.wsrug.nl For instance, α-amino ketones are known intermediates in the synthesis of various nitrogenous heterocycles and are present in commercial drugs. colab.ws The specific arrangement of functional groups in this compound makes it a candidate for screening for various biological activities.

Hypothesized Research Trajectories and Potential Areas of Academic Impact

Given the structure of this compound, several research trajectories can be hypothesized, each with the potential for significant academic impact:

Coordination Chemistry: The presence of multiple nitrogen and oxygen atoms makes this compound an excellent candidate as a ligand for metal complexes. Research in this area could explore the coordination modes of the molecule with various metal ions, potentially leading to new catalysts or materials with interesting magnetic or optical properties. The study of amino acid complexes with metals like chromium has shown the diverse structural possibilities these ligands can offer. chemmethod.com

Medicinal Chemistry: A significant research effort could be directed towards the synthesis and biological evaluation of derivatives of this compound. By modifying the core structure, it may be possible to develop compounds with targeted therapeutic properties. The importance of amides and amino acids in drug design is well-documented, with novel amide-containing compounds being investigated for a range of applications. rug.nlfrontiersin.org

Supramolecular Chemistry and Materials Science: The hydrogen bonding capabilities of the amino and amide groups, along with the polar ketone functionalities, suggest that this compound could participate in the formation of well-ordered supramolecular assemblies. Research could focus on creating novel gels, liquid crystals, or other organized materials based on this molecular scaffold.

Structure

3D Structure

Properties

CAS No. |

72333-15-4 |

|---|---|

Molecular Formula |

C6H10N2O3 |

Molecular Weight |

158.16 g/mol |

IUPAC Name |

(2S)-2-amino-3,5-dioxohexanamide |

InChI |

InChI=1S/C6H10N2O3/c1-3(9)2-4(10)5(7)6(8)11/h5H,2,7H2,1H3,(H2,8,11)/t5-/m0/s1 |

InChI Key |

AGPAVMYFSJQJNN-YFKPBYRVSA-N |

Isomeric SMILES |

CC(=O)CC(=O)[C@@H](C(=O)N)N |

Canonical SMILES |

CC(=O)CC(=O)C(C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 2-Amino-3,5-dioxohexanamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. amazonaws.com This process begins with the identification of key functional groups and strategic bond disconnections.

The structure of this compound features an amide, an amine, and two ketone functionalities. Key disconnections can be proposed at the amide bond and the carbon-carbon bonds adjacent to the carbonyl groups.

A primary disconnection can be made at the amide bond (C-N bond), leading to a carboxylic acid derivative and ammonia (B1221849). Another strategic disconnection is the C2-C3 bond, which can be conceptually broken via a Claisen-type condensation logic. This suggests a precursor with an amino acid derivative and a β-dicarbonyl compound. A third possibility involves a C4-C5 disconnection, reminiscent of an aldol (B89426) or Mannich-type reaction. amazonaws.com

These disconnections lead to the identification of several key fragments, or synthons, and their corresponding synthetic equivalents (the actual reagents used in the synthesis).

Table 1: Key Disconnections and Corresponding Precursors

| Disconnection | Fragments (Synthons) | Precursor Molecules (Synthetic Equivalents) |

|---|---|---|

| Amide Bond (C1-N) | Acyl cation and an amino group | An activated derivative of 3,5-dioxohexanoic acid and ammonia or an ammonia equivalent. |

| C2-C3 Bond | An α-amino acyl synthon and an enolate of a β-keto ester | A protected α-amino acid (e.g., N-Boc-glycine) and acetoacetic ester. |

The choice of precursor molecules is critical for a successful synthesis. For the amide bond formation, an activated carboxylic acid, such as an acyl chloride or an ester, would be a suitable choice to react with ammonia.

If pursuing the C2-C3 disconnection strategy, a protected amino acid like N-Boc-glycine would be an ideal precursor to prevent self-condensation and other side reactions. The choice of the protecting group is important for ensuring stability during the reaction and ease of removal in a later step. The other precursor, a β-keto ester like ethyl acetoacetate, is a readily available and reactive starting material for generating the required enolate.

For the C4-C5 disconnection approach, the synthesis of the 2-amino-3-oxobutanamide precursor would need to be considered. This could potentially be synthesized from a protected amino acid and a suitable C2-synthon. The selection of the acetylating agent would depend on the desired reactivity and reaction conditions.

Forward Synthesis Approaches and Reaction Pathways

Based on the retrosynthetic analysis, several forward synthesis routes can be proposed. These routes aim to construct the this compound scaffold efficiently and with high yield.

One novel synthetic route could involve the condensation of a protected glycine (B1666218) derivative with diketene. This reaction would form an N-acetoacetylated glycine derivative. Subsequent deprotection of the amine and cyclization could potentially lead to a heterocyclic precursor, which could then be hydrolyzed to yield the target molecule.

Another approach could utilize a multi-step synthesis starting from a simple amino acid. For example, the synthesis could begin with the N-acylation of an amino acid ester, followed by a Claisen condensation with a suitable ester to introduce the second ketone functionality. The final step would involve amidation of the ester group.

Table 2: Proposed Novel Synthetic Route

| Step | Reaction | Reagents and Conditions | Intermediate Product |

|---|---|---|---|

| 1 | N-Acylation | Protected glycine methyl ester, acetoacetyl chloride, base (e.g., triethylamine) | Methyl 2-(2-acetylacetamido)acetate |

| 2 | Dieckmann Condensation | Strong base (e.g., sodium ethoxide) | A cyclic β-keto ester |

| 3 | Hydrolysis and Decarboxylation | Acidic or basic hydrolysis | 2-Amino-3,5-dioxohexanoic acid |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient way to build molecular complexity. nih.govnih.govbeilstein-journals.orgmdpi.com An MCR approach to this compound could involve the reaction of an amino acid, a β-dicarbonyl compound, and an isocyanide in a Ugi or Passerini-type reaction. beilstein-journals.orgmdpi.com

For instance, a modified Ugi reaction could be envisioned where an amino acid, a β-ketoaldehyde (like 2,4-dioxopentanal), and an isocyanide react to form an intermediate that could be further transformed into the target molecule. The advantage of MCRs lies in their atom economy and the ability to generate diverse molecular scaffolds in a single step. nih.govnih.gov

The presence of multiple functional groups in this compound necessitates careful consideration of selectivity.

Chemoselectivity : With two ketone groups and an amide, reactions must be designed to target the desired functional group. For example, reduction of one ketone over the other would require a chemoselective reducing agent. The use of protecting groups for the amine and one of the ketones might be necessary to achieve the desired transformations.

Regioselectivity : In reactions involving the formation of new bonds, such as the Claisen condensation, regioselectivity is crucial. The reaction conditions, including the choice of base and solvent, can influence which enolate is formed and, consequently, the regiochemical outcome of the reaction. mdpi.commdpi.comnih.gov

Stereoselectivity : The chiral center at the C2 position means that stereoselective synthesis is a key consideration if an enantiomerically pure product is desired. This could be achieved by using a chiral starting material (e.g., an L- or D-amino acid), a chiral auxiliary, or an asymmetric catalyst. The stereochemical outcome of reactions will be critical to the biological activity of the final compound. mdpi.commdpi.comnih.govmdpi.com

Catalysis in the Synthesis of this compound

The introduction of chirality and the efficient formation of carbon-carbon and carbon-nitrogen bonds in the theoretical synthesis of this compound would likely rely heavily on modern catalytic methods.

Organocatalytic Systems for Asymmetric Induction

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, would be a prime candidate for controlling the stereochemistry at the C2 position, which is a chiral center. Proline and its derivatives are well-established organocatalysts for asymmetric alpha-amination reactions. A hypothetical approach could involve the reaction of a 3,5-dioxohexanamide precursor with an electrophilic nitrogen source in the presence of a chiral organocatalyst.

Table 1: Hypothetical Organocatalytic Systems for Asymmetric Amination

| Catalyst Type | Potential Nitrogen Source | Expected Outcome | Key Considerations |

| Proline-derived catalysts | Azodicarboxylates (e.g., DEAD, DIAD) | Enantioselective introduction of the amino group at the C2 position. | Catalyst loading, solvent effects, and the nature of the protecting groups on the nitrogen source would be critical for achieving high enantioselectivity. |

| Chiral Phosphoric Acids | Diaziridinones | Asymmetric aminohydroxylation or direct amination. | The acidity and steric bulk of the catalyst would need to be fine-tuned to control both reactivity and stereoselectivity. |

| Cinchona Alkaloid Derivatives | O-benzoylhydroxylamines | Phase-transfer-catalyzed asymmetric amination. | Reaction conditions such as pH and solvent choice would be crucial for efficient catalysis. |

The development of such a process would require extensive screening of catalysts and reaction conditions to achieve high yields and enantiomeric excess.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful and versatile toolkit for the construction of complex molecules like this compound. Palladium, rhodium, and copper-based catalysts could be envisioned for several key steps in a potential synthetic route. For instance, a palladium-catalyzed allylic amination could be a viable strategy if a suitable unsaturated precursor were designed.

Another plausible approach would be a transition metal-catalyzed cross-coupling reaction to form one of the carbon-carbon bonds within the hexanamide (B146200) backbone, followed by functional group manipulations to install the keto and amino groups.

Table 2: Potential Transition Metal-Catalyzed Reactions

| Metal Catalyst | Reaction Type | Substrates | Potential Advantages |

| Palladium(0) | Allylic Amination | An allylic electrophile and a nitrogen nucleophile. | High stereoselectivity and functional group tolerance. |

| Copper(I) | Azide-Alkyne Cycloaddition | An alkyne-containing precursor and an azide. | Formation of a triazole intermediate that could be further transformed. |

| Rhodium(II) | C-H Amination | A precursor with a suitable C-H bond and a nitrogen source. | Direct and atom-economical introduction of the amino group. |

The choice of ligand for the transition metal would be paramount in controlling the reactivity and selectivity of these hypothetical transformations.

Process Optimization and Scale-Up Methodologies

Moving from a laboratory-scale synthesis to a larger, more industrial production of this compound would necessitate a focus on process optimization and the implementation of green chemistry principles.

Reaction Kinetics and Thermodynamic Studies

A thorough understanding of the reaction kinetics would be essential for optimizing a synthetic route. This would involve studying the rate of the reaction under various conditions, such as temperature, pressure, and reactant concentrations, to identify the rate-determining step and any potential side reactions.

Thermodynamic studies would provide critical information on the feasibility of the proposed reactions and the position of the chemical equilibrium. This data would be vital for maximizing the yield of the desired product. Techniques such as Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) would be employed to gather this data, ensuring a safe and efficient process on a larger scale.

Green Chemistry Principles in Synthesis Design

The design of a sustainable synthesis for this compound would be guided by the twelve principles of green chemistry. This would involve:

Atom Economy: Designing a synthetic route that maximizes the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Selecting solvents that are less hazardous and have a lower environmental impact. Ideally, the use of solvents would be minimized or replaced with solvent-free conditions.

Catalysis: Employing catalytic reagents in preference to stoichiometric reagents to minimize waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Based on a comprehensive search for scientific literature, it is not possible to provide the requested article on "this compound." The search for detailed research findings, including advanced spectroscopic and structural elucidation data such as 2D NMR, Dynamic NMR, detailed IR/Raman analysis, and mass spectrometry fragmentation pathways for this specific compound, did not yield any relevant scholarly articles or public data.

The available information is limited to general discussions of the broader class of β-keto amides, their synthesis, and general reactivity. However, no specific studies focusing on the in-depth characterization of "this compound" could be located.

Therefore, to adhere to the principles of scientific accuracy and avoid the generation of speculative or fabricated information, the article cannot be written as requested. Fulfilling the prompt would require non-existent data, which contravenes the core requirement for factual and verifiable content based on existing research.

Advanced Spectroscopic and Structural Elucidation

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Abundance

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For 2-Amino-3,5-dioxohexanamide, HRMS would be used to confirm its molecular formula, C6H10N2O3.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Theoretical Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 159.0715 |

| [M+Na]⁺ | 181.0535 |

| [M-H]⁻ | 157.0562 |

Note: This table represents theoretical values. Experimental data is not currently available in the public domain.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) provides valuable information about the structural fragments of a molecule. unito.itnih.gov In an MS/MS experiment, the parent ion of this compound would be isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions would then be analyzed to piece together the molecule's structure. This technique is instrumental in confirming the connectivity of the atoms within the molecule. unito.itnih.gov

Table 2: Predicted MS/MS Fragmentation Pattern for [M+H]⁺ of this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 142.0694 | Loss of NH₃ |

| 114.0555 | Loss of C₂H₃O₂ |

| 99.0426 | Loss of C₃H₅O₂ |

| 86.0606 | Loss of C₃H₄O₃ |

| 70.0657 | Loss of C₄H₆O₃ |

Note: This table is based on predicted fragmentation patterns. Specific experimental data for this compound is not publicly available.

X-ray Crystallography for Solid-State Molecular Architecture

Crystal Structure Determination and Intermolecular Hydrogen Bonding

A successful X-ray crystallographic analysis of this compound would yield a detailed crystal structure, revealing the spatial arrangement of its atoms. Furthermore, it would elucidate the network of intermolecular hydrogen bonds that stabilize the crystal lattice. These interactions are crucial for understanding the compound's physical properties.

Polymorphism and Crystallographic Conformers

It is possible for this compound to exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph would have a unique crystal structure and potentially different physical properties. X-ray crystallography can identify and characterize these different polymorphic forms. Additionally, the analysis can reveal the presence of different conformers of the molecule within the crystal structure.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration

Given that this compound possesses a chiral center at the second carbon, chiroptical spectroscopy techniques are essential for determining its absolute configuration (R or S). Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral molecule.

The resulting spectrum is a unique fingerprint of the molecule's absolute configuration. By comparing the experimental ECD or VCD spectrum with spectra predicted from quantum chemical calculations, the absolute stereochemistry of this compound could be unambiguously assigned. The shape and sign of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores and auxochromes around the chiral center.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations would be employed to elucidate the intrinsic properties of 2-Amino-3,5-dioxohexanamide.

Electronic Structure Analysis and Frontier Molecular Orbitals (FMOs)

A primary step in computational analysis involves the optimization of the molecule's geometry to find its most stable three-dimensional structure. Following this, an analysis of the electronic structure would be performed. This includes the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity. For this compound, one would expect the lone pairs on the nitrogen and oxygen atoms to contribute significantly to the HOMO, while the carbonyl groups would be major contributors to the LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Charge Distribution, Electrostatic Potential, and Reactivity Descriptors

Understanding the distribution of charge within a molecule is key to predicting its interactions with other molecules. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom of this compound. These charges would reveal the electrophilic and nucleophilic sites within the molecule.

The Molecular Electrostatic Potential (MEP) surface would visually represent the charge distribution. Regions of negative potential (typically colored red or yellow) would indicate areas prone to electrophilic attack, likely around the carbonyl oxygen atoms and the amino group. Regions of positive potential (blue) would highlight areas susceptible to nucleophilic attack.

From the electronic properties, various global reactivity descriptors could be calculated, such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Softness (S) | Data not available |

Molecular Mechanics and Molecular Dynamics Simulations

To study the dynamic behavior and conformational flexibility of this compound, molecular mechanics and molecular dynamics simulations would be necessary.

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound can exist in various conformations. A systematic conformational search would identify the different possible spatial arrangements of the atoms (rotamers). The relative energies of these conformers would be calculated to determine the most stable, low-energy structures. This analysis would generate a potential energy surface, or energy landscape, illustrating the energy barriers between different conformations.

Prediction of Spectroscopic Properties (e.g., Calculated NMR Chemical Shifts, IR Frequencies)

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

Calculations of the vibrational frequencies would yield a theoretical Infrared (IR) spectrum. The computed frequencies and their corresponding vibrational modes (e.g., stretching, bending) would be analyzed. For this compound, characteristic peaks would be expected for the N-H stretching of the amino group, C=O stretching of the amide and ketone groups, and C-N stretching.

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms could be calculated. These calculated shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), would predict the positions of the signals in the NMR spectra. This information is invaluable for interpreting experimental NMR data and confirming the molecular structure.

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Symmetric Stretch | Data not available |

| N-H (Amine) | Asymmetric Stretch | Data not available |

| C=O (Amide) | Stretch | Data not available |

| C=O (Ketone) | Stretch | Data not available |

Table 4: Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| C1 (Amide Carbonyl) | Data not available |

| C2 (Alpha-carbon) | Data not available |

| C3 (Ketone Carbonyl) | Data not available |

| C4 | Data not available |

| C5 (Ketone Carbonyl) | Data not available |

| C6 | Data not available |

| H (Amine) | Data not available |

| H (Alpha-carbon) | Data not available |

| H (C4) | Data not available |

Reaction Pathway Elucidation through Transition State Calculations

Detailed theoretical studies on the reaction pathways involving this compound are currently unavailable in the published scientific literature. The elucidation of its formation, degradation, or participation in chemical reactions would necessitate sophisticated computational modeling.

Such an investigation would begin with the identification of plausible reaction mechanisms. For each proposed pathway, the geometries of the reactants, intermediates, transition states, and products would be optimized using quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations. Frequency calculations would then be performed to characterize the nature of these stationary points on the potential energy surface, confirming that reactants and products are minima (no imaginary frequencies) and transition states are first-order saddle points (one imaginary frequency).

The intrinsic reaction coordinate (IRC) would be calculated to verify that the identified transition state connects the intended reactants and products. By determining the energies of these species, an energy profile for the reaction pathway can be constructed, revealing the activation energies and reaction enthalpies. This would provide critical insights into the reaction kinetics and thermodynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

As there is no defined in vitro biological activity reported for this compound in the scientific literature, the development of a Quantitative Structure-Activity Relationship (QSAR) model is not applicable at this time.

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To build a robust QSAR model, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀, EC₅₀) is required.

Should biological data for this compound and its analogs become available, a QSAR study could be undertaken. This would involve the following steps:

Data Collection: Gathering a dataset of compounds with a consistent measure of a specific biological activity.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, which quantify different aspects of its chemical structure (e.g., electronic, steric, hydrophobic, and topological properties).

Model Development: Employing statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, to create a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds.

Without the foundational biological data, any attempt at QSAR modeling for this compound would be purely speculative.

Reactivity, Reaction Mechanisms, and Chemical Transformations

Mechanistic Studies of Reactions Involving the Keto-Amide Functionality

The keto-amide functionality in 2-Amino-3,5-dioxohexanamide presents multiple reactive sites, primarily the electrophilic carbonyl carbons and the nucleophilic primary amine.

Nucleophilic Addition/Substitution Reactions at Carbonyl Centers

Common nucleophilic addition reactions anticipated for the carbonyl centers of this compound include:

Hydration: In aqueous solutions, the carbonyl groups can undergo hydration to form geminal diols. This reaction is typically reversible.

Acetal and Ketal Formation: In the presence of alcohols and an acid catalyst, the carbonyl groups can react to form hemiacetals/hemiketals and subsequently acetals/ketals.

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt with an acid) to the carbonyl groups would yield cyanohydrins.

Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds are expected to add to the carbonyl groups, forming tertiary alcohols after workup.

The relative reactivity of the C3 and C5 carbonyls towards nucleophiles would be influenced by steric hindrance and electronic effects imparted by the neighboring amino and amide groups.

Reactions of the Primary Amine Moiety

The primary amine at the C2 position is a potent nucleophile and can participate in a variety of reactions. mdpi.com A characteristic reaction of primary amines with carbonyl compounds is the formation of an imine (Schiff base). nih.govvpscience.org This reaction typically proceeds via a carbinolamine intermediate followed by dehydration. nih.gov

The general mechanism for imine formation is as follows:

Nucleophilic attack of the primary amine on a carbonyl carbon.

Proton transfer to form a neutral carbinolamine.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water and formation of an iminium ion.

Deprotonation to yield the stable imine.

In the context of this compound, the primary amine could potentially react intramolecularly with one of the carbonyl groups, although intermolecular reactions with other aldehydes or ketones are more common.

Tautomeric Forms and Equilibria of this compound

Tautomerism is a significant feature of this compound, arising from the presence of the β-dicarbonyl system and the amide group.

Keto-Enol Tautomerism Investigations

The 1,3-dicarbonyl moiety of this compound is expected to exhibit keto-enol tautomerism. nih.govrsc.org This equilibrium involves the migration of a proton from the α-carbon (C4) to one of the carbonyl oxygens, resulting in the formation of an enol. The enol form is often stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring. acs.org

An asymmetric β-diketone can exist as three distinct tautomers: the diketo form and two different keto-enol tautomers. nih.gov The position of the equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. acs.org Generally, the enol form is more favored in non-polar solvents, while the keto form may be more prevalent in polar, protic solvents that can engage in intermolecular hydrogen bonding.

Interactive Table: Factors Influencing Keto-Enol Tautomerism

| Factor | Influence on Equilibrium | Rationale |

| Solvent Polarity | Non-polar solvents favor the enol form. | Intramolecular hydrogen bonding in the enol is more stable in the absence of competing intermolecular interactions with the solvent. |

| Temperature | Higher temperatures can shift the equilibrium. | The direction of the shift depends on the thermodynamics of the specific system. |

| Substituents | Electron-withdrawing groups can influence the acidity of the α-proton and the stability of the enol form. | Changes in electronic distribution affect the relative energies of the tautomers. |

Amide-Imidic Acid Tautomerism Considerations

The primary amide functionality can also exhibit tautomerism, existing in equilibrium with its imidic acid form. mdpi.comnih.gov This involves the migration of a proton from the nitrogen atom to the carbonyl oxygen.

Generally, the amide form is significantly more stable and therefore predominates in the equilibrium. nih.govresearchgate.net Theoretical studies have shown the amide tautomer to be more stable than the imidic acid. nih.gov However, the position of this equilibrium can be influenced by the chemical environment.

Redox Chemistry and Electrochemistry of this compound

The redox behavior of this compound is complex, with potential contributions from the β-dicarbonyl system and the primary amine.

The electrochemical oxidation of primary aliphatic amines has been studied, and the mechanisms can be intricate. acs.orgmdpi.com Anodic oxidation of primary amines can lead to various products, including nitriles, depending on the reaction conditions and the electrode material. nih.gov For instance, the oxidation of primary amines at nickel hydroxide electrodes in alkaline solutions has been shown to produce nitriles. mdpi.com

The β-dicarbonyl moiety can also undergo electrochemical reactions. For example, intermolecular cross-dehydrogenative coupling between phenols and β-dicarbonyl compounds has been achieved under electrolytic conditions to form benzofurans. nih.gov This suggests that the β-dicarbonyl system in this compound could be susceptible to oxidative transformations.

Conversely, the carbonyl groups can be reduced. Common reduction methods for ketones include catalytic hydrogenation or the use of hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions would convert the keto groups to secondary alcohols. The amide carbonyl can also be reduced, typically under more forcing conditions with a strong reducing agent like LiAlH₄, which would convert it to a primary amine.

The specific redox potentials and reaction pathways for this compound would require experimental investigation through techniques such as cyclic voltammetry.

Photochemical Reactivity and Excited State Properties

There is no information available in published literature regarding the photochemical reactivity or excited-state properties of this compound. The study of photochemical reactions often focuses on molecules with significant chromophores that absorb light in the UV-visible spectrum. While the ketone groups in this compound could potentially exhibit some photochemical activity, characteristic of carbonyl compounds, this has not been investigated. Research into the photochemistry of related functional groups, such as in aromatic amines, shows processes like photo-induced charge transfer and subsequent reactions, but these findings cannot be directly extrapolated to the specific aliphatic structure of this compound chemrxiv.orgnih.gov. Without experimental or computational studies, its behavior upon irradiation with light remains unknown.

Potential Biochemical and Molecular Interactions in Vitro Focus

Enzymatic Biotransformations and Substrate Promiscuity (in vitro)

There is currently no available research detailing the interaction of 2-Amino-3,5-dioxohexanamide with any enzymes.

No studies have been published that investigate the susceptibility of the amide bond in this compound to hydrolysis by amidases or other hydrolases. The presence of the amide functional group suggests a potential for such an interaction, but this has not been experimentally verified.

The two ketone groups within the this compound structure present potential sites for reduction. However, no in vitro studies utilizing reductases to assess this potential biotransformation have been reported.

Molecular Recognition and Binding Studies (in vitro)

Information regarding the molecular recognition and binding of this compound to any protein or biological macromolecule is absent from the scientific record.

There are no published studies that have employed biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to investigate the binding affinity or kinetics of this compound with any protein target.

While computational methods could theoretically be used to predict the binding of this compound to various protein active sites, no such molecular docking or molecular dynamics simulation studies have been published.

Role as a Metabolic Intermediate or Biosynthetic Precursor (if applicable to known pathways)

There is no evidence in the existing literature to suggest that this compound functions as a metabolic intermediate or a biosynthetic precursor in any known biochemical pathway.

Interactions with Nucleic Acids and Membrane Mimics (at the molecular level, in vitro)

There is currently no published research detailing the in vitro interactions of this compound with nucleic acids (DNA or RNA) or membrane mimics such as micelles or liposomes.

Hypothetically, the presence of an amino group and amide functionalities could allow for hydrogen bonding interactions with the phosphate (B84403) backbone or the bases of nucleic acids. The planar nature of the dicarbonyl region might also suggest a potential for intercalation between base pairs, although this is highly speculative without experimental evidence.

Exploration in Chemical Biology as a Probe or Scaffold

The utility of a molecule as a chemical probe or a molecular scaffold is determined through extensive research into its biological activity, target identification, and structure-activity relationships. nih.gov To date, this compound has not been reported in the literature as a chemical probe or a scaffold for chemical biology applications.

A chemical probe is a small molecule used to study biological systems, often by selectively interacting with a specific protein or pathway. nih.gov For this compound to be considered a chemical probe, it would first need to be identified as a "hit" in a biological screen, and then extensively optimized for potency, selectivity, and known mechanism of action.

A molecular scaffold is a core chemical structure upon which various functional groups can be built to create a library of compounds for drug discovery or other biological applications. researchgate.net The structure of this compound, with its multiple functional groups, could theoretically serve as a starting point for the synthesis of more complex molecules. However, there is no indication in the current scientific literature that it has been utilized in this capacity.

Table 1: Summary of Research Status for this compound

| Research Area | Status |

| In Vitro Interaction with Nucleic Acids | No published data available. |

| In Vitro Interaction with Membrane Mimics | No published data available. |

| Use as a Chemical Probe | Not reported in the literature. |

| Use as a Molecular Scaffold | Not reported in the literature. |

Advanced Analytical Methodologies for Research Applications

Chromatographic Separations for Purity and Isomer Analysis

Chromatography is the cornerstone for assessing the purity and resolving isomers of 2-Amino-3,5-dioxohexanamide. Due to the compound's polarity and multiple functional groups, a variety of chromatographic techniques can be employed.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound. Given the compound's polar nature, stemming from its amine, amide, and carbonyl groups, reversed-phase HPLC (RP-HPLC) is the most suitable approach. nih.govresearchgate.netresearchgate.net

Method development for this compound would typically begin with the selection of a C18 or a polar-embedded stationary phase to achieve adequate retention and selectivity. sigmaaldrich.comchromtech.com The mobile phase would likely consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net Due to the presence of the basic amino group, pH control of the mobile phase is critical for achieving good peak shape and reproducible retention times. This is typically accomplished by adding acidic modifiers such as formic acid or trifluoroacetic acid (TFA) to the mobile phase to ensure the analyte is in a consistent protonation state. Detection is readily achieved using a UV detector, as the carbonyl groups within the molecule provide sufficient chromophores for detection around 210-230 nm.

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. pharmaguideline.comamsbiopharma.comactascientific.com Validation confirms the method's specificity, linearity, accuracy, precision, and robustness.

Table 1: Illustrative HPLC Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criterion | Hypothetical Finding for this compound |

|---|---|---|

| Specificity | The analyte peak is free from interference from impurities or matrix components. Peak Purity Index > 0.99. | No interfering peaks observed at the retention time of the main peak. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. | r² = 0.9995 over a range of 1-100 µg/mL. |

| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels. | Average recovery of 99.5%. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. | RSD = 0.8%. |

| Limit of Quantitation (LOQ) | The lowest concentration quantifiable with acceptable precision (RSD ≤ 10%) and accuracy. | 1.0 µg/mL. |

| Robustness | RSD ≤ 5% after deliberate small variations in method parameters (e.g., pH, flow rate). | The method is robust to minor changes in mobile phase composition (±2%). |

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity and low volatility, which would lead to poor chromatographic performance and thermal degradation in the hot injector. libretexts.org Therefore, derivatization is a mandatory step to convert the polar functional groups (amine, amide, and the enol form of the diketone) into more volatile and thermally stable moieties. nih.govnih.gov

Common derivatization strategies include:

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amine, amide, and enol groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.

Acylation: Acid anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the primary amine to form stable, volatile amides.

Alkylation: Reagents like methyl chloroformate (MCF) react with both amine and carboxylic acid groups (if present after hydrolysis) to form volatile derivatives suitable for GC-MS analysis. springernature.com

The choice of derivatizing reagent depends on the desired volatility and the detector being used. nih.gov For instance, fluorinated derivatives produced by acylation are highly responsive to an electron capture detector (ECD).

Table 2: Potential Derivatization Reagents for GC Analysis of this compound

| Reagent Class | Example Reagent | Target Functional Group(s) | Resulting Derivative |

|---|---|---|---|

| Silylating Agents | BSTFA | -NH₂, -NH- (amide), -OH (enol) | Trimethylsilyl (TMS) ether/amine |

| Acylating Agents | TFAA | -NH₂ | Trifluoroacetamide |

| Alkylating Agents | Methyl Chloroformate (MCF) | -NH₂ | Methyl carbamate (B1207046) |

This compound possesses a chiral center at the second carbon (C2), meaning it can exist as two non-superimposable mirror images (enantiomers). Determining the enantiomeric excess (e.e.) is critical in many applications. Chiral chromatography is the most effective method for separating and quantifying these enantiomers.

Direct methods involve the use of a Chiral Stationary Phase (CSP). For an amino compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are often highly effective. nih.govsigmaaldrich.comnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

Indirect methods can also be used, where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. However, direct methods are often preferred as they avoid potential complications from the derivatization reaction. sigmaaldrich.com

Table 3: Hypothetical Chiral HPLC Separation Data for this compound Enantiomers

| Parameter | Value |

|---|---|

| Column | Chiralpak® IA (Amylose-based CSP) |

| Mobile Phase | Hexane/Ethanol/TFA (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (S-enantiomer) | 8.5 min |

| Retention Time (R-enantiomer) | 10.2 min |

| Separation Factor (α) | 1.20 |

| Resolution (Rs) | 2.1 |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide unparalleled sensitivity and selectivity for analyzing this compound in complex biological or environmental matrices. nih.govuab.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying low levels of polar molecules in matrices like plasma or urine, often with minimal sample preparation. researchgate.netsemanticscholar.org The compound would typically be ionized using electrospray ionization (ESI) in positive mode, protonating the primary amine. For quantification, a triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional selectivity and minimizes background interference.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used following the derivatization procedures described in section 7.1.2. The mass spectrometer serves as a powerful detector, providing mass spectra that confirm the identity of the derivatized analyte and help to distinguish it from other components in the mixture.

Table 4: Hypothetical LC-MS/MS MRM Transitions for this compound (MW = 158.15)

| Precursor Ion (m/z) | Product Ion (m/z) | Description | Use |

|---|---|---|---|

| 159.1 [M+H]⁺ | 142.1 | Loss of NH₃ | Quantifier |

| 159.1 [M+H]⁺ | 114.1 | Loss of NH₃ and CO | Qualifier |

Spectrophotometric and Fluorescence-Based Assays for Quantification and Reaction Monitoring

Spectrophotometric and fluorescence-based assays offer simple, rapid, and cost-effective alternatives to chromatography for quantifying this compound, particularly for monitoring reaction progress or in high-throughput screening applications. These methods typically target the primary amino group.

Colorimetric methods can be developed using reagents that react with primary amines to produce a colored product. Examples include the ninhydrin (B49086) reaction, which produces a deep purple color (Ruhemann's purple), or reaction with dyes like Orange II. researchgate.netnih.gov Another approach involves using reagents like 2,4-dinitrofluorobenzene (DNFB) to yield a colored derivative. researchgate.net

Fluorescence-based assays provide significantly higher sensitivity. The primary amine of this compound can be derivatized with fluorogenic reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, fluorescamine, or 9-fluorenylmethyl chloroformate (Fmoc-Cl). libretexts.orgsdiarticle4.comwaters.com These reagents are themselves non-fluorescent but form highly fluorescent products upon reaction with the amine, allowing for detection at very low concentrations. thermofisher.com

Table 5: Example Data for a Spectrophotometric Standard Curve

| Concentration (µM) | Absorbance at 570 nm (Ninhydrin Assay) |

|---|---|

| 0 | 0.001 |

| 10 | 0.152 |

| 25 | 0.378 |

| 50 | 0.755 |

| 75 | 1.130 |

| 100 | 1.505 |

| Linear Equation | y = 0.015x + 0.002 |

| r² | 0.9998 |

Electrochemical Methods for Oxidation/Reduction Potential Determination

Electrochemical methods, such as cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. The most likely electroactive moiety in the molecule is the β-diketone system. β-Diketones are known to be electrochemically reducible. acs.org The two carbonyl groups can undergo a one- or two-electron reduction at a suitable working electrode (e.g., glassy carbon or dropping mercury electrode). The potential at which this reduction occurs provides valuable information about the compound's electronic structure and its potential to participate in redox reactions.

The electrochemical reduction of ketones can be a complex process, but it provides a direct way to probe the molecule's lowest unoccupied molecular orbital (LUMO) energy. rsc.orgorganic-chemistry.org While the primary amine can be electrochemically oxidized, this process typically occurs at a much higher potential and can be irreversible. Therefore, studying the reduction of the diketone system is likely to be more informative.

Table 6: Hypothetical Cyclic Voltammetry Data for this compound in an Aprotic Solvent

| Parameter | Value |

|---|---|

| Working Electrode | Glassy Carbon |

| Solvent/Electrolyte | Acetonitrile / 0.1 M TBAPF₆ |

| Scan Rate | 100 mV/s |

| Cathodic Peak Potential (Epc) | -1.85 V (vs. Ag/AgCl) |

| Anodic Peak Potential (Epa) | -1.77 V (vs. Ag/AgCl) |

| Process Description | Quasi-reversible one-electron reduction of the β-diketone moiety. |

Future Directions and Emerging Research Avenues

Application in Supramolecular Chemistry and Self-Assembly

The multifunctionality of 2-Amino-3,5-dioxohexanamide makes it an excellent candidate for the construction of novel supramolecular assemblies. The presence of hydrogen bond donors (amine and amide N-H) and acceptors (carbonyl and amide C=O) within a flexible backbone suggests the potential for forming intricate and ordered structures through self-assembly.

Future research is anticipated to focus on controlling the self-assembly processes of this compound and its derivatives to create functional biomaterials. nih.gov The principles of noncovalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, will be pivotal in guiding the formation of these complex structures. nih.gov By modifying the molecular structure, for instance, through the introduction of aromatic or long alkyl chains, researchers could tune the self-assembly behavior to produce hydrogels, nanofibers, or other nanostructured materials. These materials could find applications in drug delivery, tissue engineering, and as responsive "smart" materials.

Illustrative Potential Self-Assembling Systems Based on this compound Derivatives

| Derivative of this compound | Potential Noncovalent Interactions | Predicted Supramolecular Structure | Potential Application |

|---|---|---|---|

| N-terminally modified with a hydrophobic moiety | Hydrogen bonding, π-π stacking, hydrophobic effects | Nanofibers, Hydrogels | Drug delivery, Antimicrobial surfaces |

| Side-chain functionalized with a photoresponsive group | Hydrogen bonding, photochemical dimerization | Photo-switchable materials | Smart materials, optical sensors |

Development of Chemical Probes and Bioconjugation Strategies

The reactive amine and ketone functionalities of this compound provide handles for the development of chemical probes and for bioconjugation. The primary amine can be readily modified with fluorophores, quenchers, or other reporter molecules.

A promising direction is the design of fluorescent probes for detecting specific analytes or enzymatic activities. For example, the core structure could be engineered to undergo a specific reaction, such as a condensation or cyclization, in the presence of a target molecule, leading to a change in its fluorescence properties. nih.gov This approach has been successfully used to develop probes for reactive nitrogen species and other biologically relevant molecules. nih.gov

Furthermore, the amine group allows for straightforward conjugation to biomolecules like proteins, peptides, or nucleic acids using established bioconjugation chemistries. This could enable the use of this compound as a linker to attach therapeutic agents or imaging labels to targeting moieties.

Hypothetical Chemical Probes Derived from this compound

| Probe Name | Target Analyte | Mechanism of Action | Potential Application |

|---|---|---|---|

| Fluoro-Dioxo-Hex | Reactive Carbonyl Species | Condensation with the amine, leading to fluorescence enhancement | Probing oxidative stress in cells |

| Metallo-Hex-Probe | Specific Metal Ions | Coordination with the dicarbonyl moiety, modulating fluorescence | Detection of metal ion dysregulation |

Exploration as a Scaffold for Complex Molecule Synthesis

The densely functionalized and stereochemically rich structure of this compound makes it an attractive starting point or scaffold for the synthesis of more complex molecules, particularly heterocyclic compounds. The presence of multiple reactive sites allows for a variety of chemical transformations.

Future synthetic efforts could focus on using this compound as a building block in combinatorial chemistry to generate libraries of novel compounds for biological screening. nih.gov For instance, intramolecular cyclization reactions could lead to the formation of various heterocyclic cores, such as piperidines, pyridines, or other nitrogen-containing ring systems, which are prevalent in medicinally active compounds. The development of stereocontrolled synthetic methodologies will be crucial to fully exploit the potential of this chiral scaffold. nih.gov

Theoretical Advancements in Predicting Novel Reactivity

Computational and theoretical chemistry will play a significant role in predicting the novel reactivity and properties of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule.

Theoretical studies can be used to:

Predict reaction mechanisms: For example, modeling the cyclization pathways to form different heterocyclic products.

Calculate reactivity descriptors: Such as frontier molecular orbital energies and electrostatic potential maps, to identify the most reactive sites for various reagents. researchgate.net

Simulate self-assembly: Using molecular dynamics simulations to understand the forces driving the formation of supramolecular structures.

These theoretical insights can guide experimental work, saving time and resources by prioritizing the most promising synthetic routes and applications. nih.gov

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The full potential of this compound will be realized through interdisciplinary research that bridges organic chemistry, materials science, and chemical biology.

Organic Chemistry: Will focus on developing efficient and stereoselective syntheses of this compound and its derivatives.

Materials Science: Will explore the self-assembly of these molecules into functional materials with tailored properties.

Chemical Biology: Will apply these molecules as probes to study biological processes or as scaffolds for the development of new therapeutic agents.

Collaborative efforts across these fields will be essential to translate the fundamental chemical properties of this compound into practical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.